![molecular formula C7H11N2O2P B14631388 Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate CAS No. 56305-16-9](/img/structure/B14631388.png)
Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate is a unique organophosphorus compound featuring both aziridine and propargyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate typically involves the reaction of aziridine with propargyl phosphinate under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted aziridine derivatives .
Scientific Research Applications
Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate involves its interaction with molecular targets through its reactive aziridine and propargyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in cycloaddition reactions, forming stable adducts with target molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
1,2-bis[(prop-2-yn-1-yl)-1H-tetrazol-5-yl]ethane: Used in the synthesis of heterocyclic compounds and materials science.
Uniqueness
Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate is unique due to its combination of aziridine and propargyl groups, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
56305-16-9 |
|---|---|
Molecular Formula |
C7H11N2O2P |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
1-[aziridin-1-yl(prop-2-ynoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C7H11N2O2P/c1-2-7-11-12(10,8-3-4-8)9-5-6-9/h1H,3-7H2 |
InChI Key |
DMGBLQXOZQWUAR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


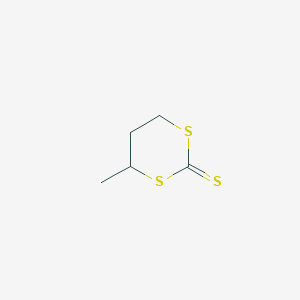
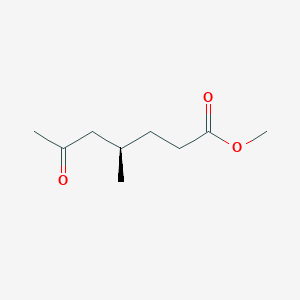

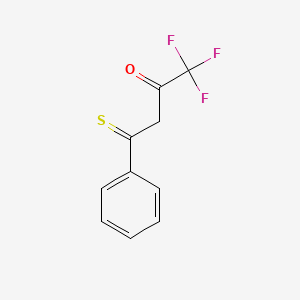
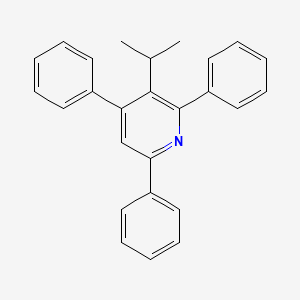
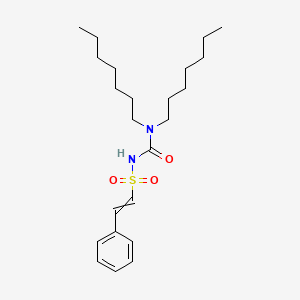
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
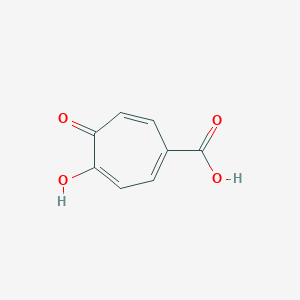

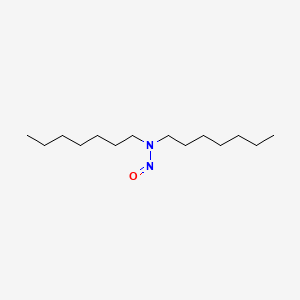
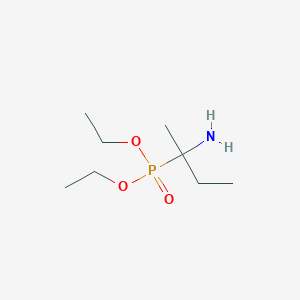
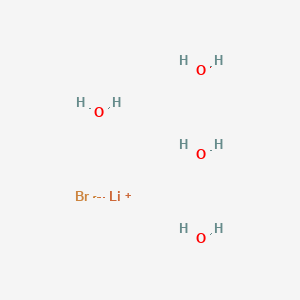
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
